4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

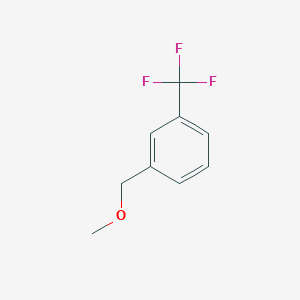

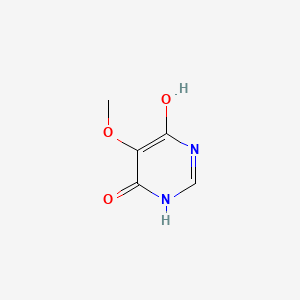

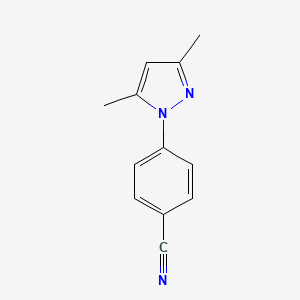

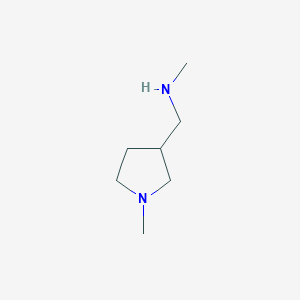

“4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C11H7ClF3NO . It has a molecular weight of 261.628 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethoxy group at the 6th position .

Physical And Chemical Properties Analysis

The density of “this compound” is 1.411g/cm3. It has a boiling point of 272.1ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Biological Activities

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline and its derivatives are primarily explored for their synthesis methods and biological activities. Various studies have focused on synthesizing quinoline-incorporated triazole derivatives and evaluating their antimicrobial activities. For instance, D'Souza et al. (2020) synthesized a series of quinoline-carbaldehydes and examined their antimicrobial activities, with some compounds showing significant bioactivities compared to standard drugs (D'Souza, Nayak, D'mello, & Dayananda, 2020). Similarly, other studies have synthesized and characterized quinoline derivatives for their potential in antimicrobial and antimalarial applications, as reported by Faldu et al. (2014) and Parthasaradhi et al. (2015) (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014); (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Optical and Structural Properties

Quinoline derivatives also exhibit interesting optical and structural properties. El-Ghamaz et al. (2020) conducted theoretical and experimental studies on quinoxaline 1,4dioxide derivatives, revealing insights into their crystalline structures and optical constants (El-Ghamaz, Moqbel, & El-Shabaan, 2020). In another study, Ghosh et al. (2020) analyzed the crystal structure and antibacterial activity of a quinoline-triazole derivative, highlighting the role of molecular interactions in stabilizing the crystal structure (Ghosh, Pal, Praveena, & Mareddy, 2020).

Catalysis and Chemical Transformations

Quinoline derivatives are also significant in catalysis and chemical transformations. For instance, Wang et al. (2011) investigated the asymmetric hydrogenation of quinolines using cationic ruthenium catalysts, demonstrating the potential for efficient synthesis of biologically active tetrahydroquinolines (Wang, Zhuo, Li, Chen, Ding, He, Fan, Xiang, Yu, & Chan, 2011). Zhao and Zhou (2010) explored a regioselective SNAr reaction of poly-halo-quinoline-3-carboxylates, contributing to the field of synthetic chemistry (Zhao & Zhou, 2010).

Photovoltaic and Nonlinear Optical Properties

Quinoline derivatives have applications in photovoltaic and nonlinear optical (NLO) research. Zeyada et al. (2016) examined the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016). Additionally, Khalid et al. (2019) conducted a study on quinoline based derivatives, exploring their electronic and NLO properties and potential technological applications (Khalid, Ullah, Adeel, Khan, Tahir, & Braga, 2019).

properties

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethoxy)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAWSTLWKOKDEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569125 |

Source

|

| Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951905-08-1 |

Source

|

| Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)